(2,3-dimethyl-1H-indol-5-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
Description
(2,3-Dimethyl-1H-indol-5-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is a synthetic small molecule characterized by a methanone core linking a 2,3-dimethylindole moiety to a 4-(4-fluorophenyl)piperazine group. The indole ring’s 2,3-dimethyl substitution enhances steric bulk and may influence metabolic stability, while the 4-fluorophenyl-piperazine motif is common in central nervous system (CNS)-targeting agents due to its ability to modulate receptor affinity and pharmacokinetic properties .
Properties
Molecular Formula |
C21H22FN3O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22FN3O/c1-14-15(2)23-20-8-3-16(13-19(14)20)21(26)25-11-9-24(10-12-25)18-6-4-17(22)5-7-18/h3-8,13,23H,9-12H2,1-2H3 |
InChI Key |
MJIALATYOXPPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-5-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the indole core, followed by the introduction of the dimethyl groups at the 2 and 3 positions. The piperazine ring is then synthesized separately and attached to the indole core through a methanone linkage. The final step involves the introduction of the fluorophenyl group to the piperazine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-dimethyl-1H-indol-5-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2,3-dimethyl-1H-indol-5-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying receptor interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Compound 1 : (2-Bromophenyl)[4-(4-Fluorophenyl)Piperazin-1-yl]Methanone
- Key Features : Replaces the indole group with a 2-bromophenyl.
- Properties : Molecular weight = 363.23 g/mol, logP = 3.36, higher lipophilicity compared to the indole-containing target compound. Bromine’s electron-withdrawing nature may reduce piperazine basicity, affecting solubility (logSw = -3.70) .
- Implications : Increased lipophilicity could enhance blood-brain barrier penetration but reduce aqueous solubility, limiting bioavailability.
Compound 2 : (4-tert-Butylphenyl)[4-(4-Fluorophenyl)Piperazin-1-yl]Methanone
- Key Features : Substitutes indole with a 4-tert-butylphenyl.
- Properties: Molecular weight = 340.43 g/mol.
- Implications : Lower molecular weight and steric bulk may improve membrane permeability but decrease target specificity.
Substituent Variations on the Indole Ring
Compound 3 : [4-(4-Chlorophenyl)Piperazin-1-yl]{1-[(4-Fluorophenyl)Methyl]-2,3-Dimethyl-1H-Indol-5-yl}Methanone
- Key Features : Adds a 4-fluorophenylmethyl group to the indole nitrogen and replaces the piperazine’s 4-fluorophenyl with 4-chlorophenyl.
- Properties : Molecular weight = 475.99 g/mol. Chlorine’s stronger electron-withdrawing effect compared to fluorine may alter piperazine’s electronic environment, influencing receptor interactions .
- Implications : The benzyl substitution on indole could enhance metabolic stability but reduce conformational flexibility.
Compound 4 : (2,3-Dimethyl-1H-Indol-5-yl)-[4-(2,3-Dimethylphenyl)Piperazin-1-yl]Methanone
- Key Features : Modifies the piperazine’s 4-fluorophenyl with 2,3-dimethylphenyl.
- Implications : Enhanced lipophilicity might improve CNS penetration but could lead to off-target effects .
Functional Analogues with Pharmacological Relevance
Compound 5 : JNJ-42226314 ([1-(4-Fluorophenyl)Indol-5-yl]-[3-[4-(Thiazole-2-Carbonyl)Piperazin-1-yl]Azetidin-1-yl]Methanone)
- Key Features: Replaces the methanone-linked piperazine with an azetidine-thiazole-piperazine chain.
- Properties: Acts as a potent, reversible monoacylglycerol lipase (MAGL) inhibitor with high selectivity (IC50 < 10 nM). The azetidine-thiazole moiety enhances binding to MAGL’s catalytic site .
Compound 6 : 4-(4-Aminophenyl)Piperazin-1-ylMethanone
- Key Features: Substitutes indole with furan and incorporates a 4-aminophenyl group on piperazine.
- Properties: The amino group enables hydrogen bonding, improving solubility (logSw ≈ -2.5 estimated) compared to the fluorophenyl group .
- Implications : Reduced aromaticity (furan vs. indole) may decrease CNS activity but improve peripheral target engagement.
Structural and Pharmacokinetic Comparison Table
Research Findings and Implications
- Target Compound vs. JNJ-42226314 : While JNJ-42226314’s azetidine-thiazole chain confers MAGL inhibition, the target compound’s dimethylindole and fluorophenyl-piperazine may favor interactions with serotonin or dopamine receptors, common targets for piperazine-containing drugs .
- Solubility Challenges : Bromine and tert-butyl substituents in analogs increase logP, correlating with poor solubility (e.g., logSw = -3.70 for Compound 1). The target compound’s balance of lipophilic (dimethylindole) and polar (piperazine) groups may offer better drug-like properties .
- Metabolic Stability : The 2,3-dimethylindole in the target compound likely reduces cytochrome P450-mediated oxidation compared to unsubstituted indoles, enhancing metabolic stability .
Biological Activity
The compound (2,3-dimethyl-1H-indol-5-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is a derivative of indole and piperazine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features an indole ring substituted with a dimethyl group at positions 2 and 3, and a piperazine ring substituted with a fluorophenyl group.
Antimicrobial Activity
Research indicates that compounds structurally related to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, suggesting that the fluorophenyl substitution may enhance this activity by improving lipophilicity and membrane penetration .
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives. For example, compounds similar to This compound have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these compounds were reported in the low micromolar range (approximately 1.9 to 2.3 µg/mL), indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Inhibitors like This compound may prevent hyperpigmentation by blocking this enzyme's activity .
- Apoptosis Induction : Studies suggest that indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : The compound may also affect cell cycle progression, contributing to its anticancer effects by inducing G1 or G2/M phase arrest in cancer cells .
Case Study 1: Anticancer Activity
A study involving the evaluation of several indole derivatives revealed that those with a piperazine moiety exhibited enhanced cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines. The study established structure-activity relationships (SAR) that highlighted the importance of both the indole core and the piperazine substituent in enhancing biological activity .
Case Study 2: Tyrosinase Inhibition
In another investigation focused on tyrosinase inhibitors, derivatives similar to the target compound were tested for their inhibitory effects on Agaricus bisporus tyrosinase. The results indicated that certain modifications on the piperazine ring significantly improved inhibitory potency, with some compounds achieving IC50 values as low as 0.18 μM .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
